molecular formula C11H19NO2S B2784716 tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate CAS No. 2228763-79-7

tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2784716
CAS No.: 2228763-79-7
M. Wt: 229.34
InChI Key: QGKJSZIFSLRRTB-UHFFFAOYSA-N
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Description

tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The compound is characterized by a spirocyclic framework, which provides a rigid and three-dimensional structure, making it a valuable scaffold for drug discovery and development .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its spirocyclic structure provides a unique scaffold for the development of new chemical entities .

Biology: The compound is used in biological research to study the interactions of spirocyclic molecules with biological targets. Its rigid structure allows for precise binding interactions with enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure can be modified to enhance its pharmacological properties, making it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in large-scale chemical production .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety information indicates that it should be handled with care, and in case of ingestion, immediate medical attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic core . The tert-butyl ester group is then introduced through esterification reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the spirocyclic core.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Mechanism of Action

The mechanism of action of tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of these targets. The compound can inhibit or activate enzymes by fitting into their active sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
  • tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Comparison: tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate stands out due to its unique combination of a spirocyclic framework with a sulfur atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and binding characteristics, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

tert-butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)8-6-11(7-8)12-4-5-15-11/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKJSZIFSLRRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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